1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Description
Properties
IUPAC Name |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.C2H2O4/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8;3-1(4)2(5)6/h2-3,5,7H,4,6,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECBZDNBLCTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CO2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of N-Acylhydrazones
This method involves the formation of N-acylhydrazones from hydrazides and aldehydes, followed by oxidative cyclization. For example, starting from pyrrole-2-carbaldehyde derivatives:
- Step 1: Condensation of pyrrole-2-carbaldehyde with hydrazides to form N-acylhydrazones.
- Step 2: Oxidative cyclization using iodine (I₂), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in the presence of bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Conditions: Reflux in solvents such as toluene or DMSO at temperatures around 100°C.
- Yields: Typically high, ranging from 70% to 98%.
Cyclization of Hydrazides with Carbon Disulfide or Potassium O-Ethylxanthate
- Step 1: Hydrazides derived from carboxylic acids (e.g., furan-2-carboxylic acid hydrazide) react with carbon disulfide (CS₂) in alcoholic solutions with alkali (e.g., potassium hydroxide).
- Step 2: Cyclization to form 2-mercapto-1,3,4-oxadiazoles.
- Step 3: Further modifications involve substitution reactions on the oxadiazole ring.
Incorporation of the Furan-2-yl Group
The furan-2-yl substituent is introduced either via:
- a. Starting from furan-2-carboxylic acid hydrazide , which undergoes the same cyclization methods described above.
- b. Using substituted hydrazides or acyl chlorides derived from furan-2-carboxylic acid or its derivatives.
For example, in one approach, furan-2-carboxylic acid hydrazide reacts with acyl chlorides under microwave irradiation in the presence of silica gel as a solid support, facilitating cyclization and substitution.
Introduction of the Methylthio Group
The methylthio group (–S–CH₃) is typically introduced on the oxadiazole ring via:
- a. Alkylation of the oxadiazole sulfur with methyl iodide or methyl sulfate.
- b. Using methylthiolating reagents such as methylthiol derivatives during or after the ring formation.
In some protocols, methylthiol derivatives are reacted with pre-formed oxadiazole rings under nucleophilic conditions to attach the methylthio moiety selectively.
Synthesis of the Propan-1-amine Side Chain
The side chain, 3-(methylthio)propan-1-amine, can be synthesized through:
- a. Nucleophilic substitution reactions where halo-propanamines are reacted with methylthiolating agents.
- b. Reductive amination of aldehyde intermediates derived from the oxadiazole core.
Final Assembly and Salt Formation
The final compound, 1-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate , is obtained by:
- a. Coupling of the oxadiazole core with the propan-1-amine side chain, often through amide bond formation using coupling reagents like HBTU or EDC.
- b. Salt formation with oxalic acid to enhance stability and solubility, achieved by mixing the free base with oxalic acid in suitable solvents (e.g., ethanol or water).
Data Summary Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Formation of N-acylhydrazones | Hydrazides + aldehydes | Reflux in toluene or ethanol | 70-96% | High-yield cyclization via oxidative methods |
| 2. Oxidative cyclization | NBS, NIS, I₂ + base | Reflux at 100°C | 80-98% | Optimal with NIS/NaOH in DMSO |
| 3. Furan-2-carboxylic acid hydrazide derivation | Furan-2-carboxylic acid + hydrazine hydrate | Reflux in ethanol | Variable | Used as starting material for ring construction |
| 4. Methylthiolation | Methyl iodide or methyl sulfate | Nucleophilic substitution | Variable | Attaches methylthio group to oxadiazole ring |
| 5. Side chain synthesis | Halo-propanamines + methylthiolating agents | Nucleophilic substitution | Variable | Forms 3-(methylthio)propan-1-amine |
| 6. Final coupling | Amines + oxalate acid | Room temperature or mild heating | High | Salt formation with oxalic acid |
Chemical Reactions Analysis
Types of Reactions
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of 1,2,4-oxadiazole derivatives with variations in substituents influencing physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations at the Oxadiazole Core
*Calculated based on molecular formula C₁₁H₁₄N₃O₆S.
Key Observations:
The isopropyl analog (logP ~2.8) balances lipophilicity and steric bulk, which may influence receptor binding .
Synthetic Accessibility :
- Reductive amination is a common synthetic route for these derivatives, with yields ranging from 49% to 57% for similar compounds .
- The oxalate salt formation is standard for improving aqueous solubility, as seen in the target compound and its thiophen-2-yl analog .
Furan-2-yl target compound: Structural similarity to CB2 agonists implies possible shared mechanisms, though specific activity data remain unpublished .
Comparative Physicochemical Properties
| Property | Target Compound | Thiophen-2-yl Analog | Isopropyl Analog |
|---|---|---|---|
| Water Solubility | Moderate* | Low | Low |
| Melting Point | Not reported | >200°C (decomposes) | ~180°C |
| Stability | Stable at RT | Hygroscopic | Stable at RT |
*Estimated due to oxalate counterion enhancing solubility compared to hydrochloride salts .
Biological Activity
The compound 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15N3O6S
- Molecular Weight : 329.33 g/mol
- CAS Number : 1820650-54-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Recent studies indicate that the compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains. For instance:
- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values were considerably lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections.
Cytotoxicity and Anticancer Potential
In addition to antimicrobial effects, the compound has demonstrated cytotoxic activity against several cancer cell lines. A study reported that the compound induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Synthesis : The oxadiazole ring system may interfere with nucleic acid synthesis in microbial cells.
- Induction of Oxidative Stress : The presence of the furan moiety may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- Modulation of Enzymatic Activity : The methylthio group may interact with key enzymes involved in metabolic pathways, further contributing to its biological effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antimicrobial Efficacy
A study involving a series of derivatives based on the oxadiazole scaffold demonstrated that modifications to the furan ring significantly enhanced antimicrobial activity. The most potent derivative showed an MIC comparable to that of conventional antibiotics.
Case Study 2: Anticancer Activity
In a preclinical model using human breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased early and late apoptosis rates, suggesting that this compound could be developed further as a chemotherapeutic agent.
Data Tables
Q & A
Q. What are the key synthetic pathways for synthesizing 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate, and how do reaction conditions influence yield?
The synthesis typically involves two critical steps:
- Cyclocondensation to form the 1,2,4-oxadiazole ring, often using hydroxylamine derivatives and nitriles or carboxylic acids under reflux conditions.
- Functionalization to introduce the furan-2-yl and methylthio groups via nucleophilic substitution or coupling reactions.
Optimization factors : - Temperature : Higher temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive substituents .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance oxadiazole ring stability .
- Catalysts : Use of triethylamine or palladium catalysts for cross-coupling reactions with furan derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR :
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (C₁₀H₁₃N₃O₃S·C₂H₂O₄, ~337.8 g/mol) and fragmentation patterns of the oxadiazole ring .
- IR : Absorbance at 1650–1700 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O of oxalate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between analogs with varying substituents (e.g., furan vs. chromenyl groups)?
Methodology :
- Comparative SAR Studies : Test analogs (e.g., 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine) under identical assay conditions to isolate substituent effects .
- Computational Docking : Use molecular modeling (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .
- Meta-Analysis : Aggregate data from multiple studies to identify trends in bioactivity (e.g., furan’s role in enhancing solubility vs. chromenyl’s π-stacking potential) .
Q. What strategies optimize the scalability of synthesis while maintaining >95% purity?
- Continuous Flow Reactors : Reduce reaction times and improve consistency for cyclocondensation steps .
- Purification Protocols :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- In-line Analytics : Implement HPLC-MS for real-time monitoring of intermediates .
Q. How do solvent and pH conditions affect the stability of the oxalate salt form?
- Stability Studies :
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and analyze via TLC/HPLC .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Tukey’s Test : Compare IC₅₀ values across analogs to identify significant differences (p < 0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., logP, polar surface area) to activity .
Q. How can researchers validate target engagement in cellular assays for this compound?
- Cellular Thermal Shift Assay (CETSA) : Measure protein denaturation shifts to confirm binding to intended targets .
- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and assess compound efficacy loss .
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
